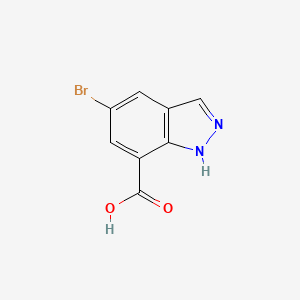

5-Bromo-1H-indazole-7-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUQNYHXNSYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696179 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953409-99-9 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1H-indazole-7-carboxylic acid chemical properties

An In-Depth Technical Guide to 5-Bromo-1H-indazole-7-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's physicochemical and spectroscopic properties, outlines plausible synthetic routes and key chemical reactions, and explores its applications as a scaffold in the design of novel therapeutic agents. Safety, handling, and storage protocols are also provided to ensure safe laboratory practice. This guide is intended for scientists and technical professionals engaged in pharmaceutical research, offering expert insights and actionable protocols grounded in authoritative references.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a bicyclic heteroaromatic system that is considered a "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, where a nitrogen atom replaces the C3-carbon, indazole derivatives exhibit a wide spectrum of biological activities.[1][2] This structural similarity allows indazole-based compounds to mimic interactions of endogenous indole-containing molecules like tryptophan, while offering distinct electronic properties and metabolic profiles.[1]

Many indazole derivatives have been successfully developed into therapeutic agents, demonstrating activities such as anti-inflammatory, anti-cancer, and anti-emetic effects.[1][3] The functionalization of the indazole core is crucial for modulating its pharmacological properties. Introducing a carboxylic acid group, as seen in this compound, provides a versatile handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of modern drug synthesis.[1][4] The additional presence of a bromine atom offers a site for cross-coupling reactions, further expanding the synthetic possibilities.

Physicochemical and Structural Properties

This compound is a solid organic compound whose structural features make it a valuable intermediate in organic synthesis.

Structural Details

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Core Properties

The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 953409-99-9 | [5][6] |

| Molecular Formula | C₈H₅BrN₂O₂ | [6][7] |

| Molecular Weight | 241.04 g/mol | [6] |

| IUPAC Name | This compound | [5] |

| Boiling Point | 486.9 ± 30.0 °C (Predicted) | [5] |

| Density | 1.946 ± 0.06 g/cm³ (Predicted) | [5] |

| SMILES | C1=C(C2=C(C=C1Br)N=CN2)C(=O)O | |

| InChI Key | Not readily available |

Spectroscopic Profile (Predicted)

While specific, published spectra for this compound are not widely available, its profile can be reliably predicted based on its structure and data from closely related isomers like 5-bromo-1H-indazole-3-carboxylic acid.[8][9]

-

¹H NMR: In a solvent like DMSO-d₆, one would expect several key signals. The carboxylic acid proton (-COOH) would appear as a very broad singlet far downfield, likely above 13 ppm. The indazole N-H proton would also be a broad singlet, typically between 13 and 14 ppm.[8] The three aromatic protons on the benzene ring would appear as distinct signals. The proton at C4 (between the bromo and carboxylic acid groups) would likely be a doublet, the proton at C6 would be a doublet of doublets, and the proton at C3 would be a singlet or a narrow doublet.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon (-COOH) would be the most downfield signal, typically in the 160-170 ppm range. The remaining signals would correspond to the carbons of the bicyclic indazole core.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M+) peak. Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the M+ peak would be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Synthesis and Reactivity

Plausible Synthetic Pathway

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible route can be constructed based on established indazole synthesis methodologies, such as those starting from substituted toluenes.

Caption: Plausible synthetic workflow for the target compound.

Protocol Outline:

-

Diazotization and Cyclization: Starting from 2-Bromo-6-methylaniline, a diazotization reaction using sodium nitrite and a strong acid (like HCl) at low temperatures would form a diazonium salt.

-

Indazole Formation: Gentle warming of the diazonium salt solution would induce an intramolecular cyclization to form the indazole ring, yielding 5-Bromo-1H-indazole.

-

Directed Carboxylation: The C7 position is activated for deprotonation. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperature would selectively remove the proton at C7.

-

Quenching with CO₂: Quenching the resulting anion with solid carbon dioxide (dry ice) or CO₂ gas, followed by an acidic workup, would install the carboxylic acid at the 7-position to yield the final product.

Key Reactivity

The molecule possesses three key functional groups that dictate its reactivity, making it a versatile synthetic intermediate.

Caption: Key reactivity sites and common transformations.

-

Carboxylic Acid: This group is readily converted into amides, esters, or acid chlorides. Amide coupling is particularly important in medicinal chemistry for linking the indazole core to other fragments. A typical protocol involves activating the carboxylic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an aprotic solvent, followed by the addition of the desired amine.[4][10]

-

Bromine Atom: The C5-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[11] This allows for the introduction of various substituents, including alkyl, aryl, and vinyl groups, via reactions like Suzuki, Stille, or Heck couplings. Such modifications are critical for exploring the structure-activity relationship (SAR) of potential drug candidates.

-

Indazole N-H: The acidic proton on the indazole nitrogen can be removed by a base and the resulting anion can be alkylated or acylated.[2] This allows for modification at the N1 position, which can significantly influence the compound's biological activity and pharmacokinetic properties.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value building block for the synthesis of more complex drug candidates.[3][12]

-

Kinase Inhibitors: The indazole scaffold is a core component of numerous kinase inhibitors used in oncology.[13] Derivatives of similar bromo-indole/indazole carboxylic acids have shown inhibitory activity against key cancer-related kinases such as VEGFR-2 and EGFR. This compound provides a robust starting point for synthesizing libraries of potential kinase inhibitors by leveraging the reactivity of the carboxylic acid and bromine atom.

-

Fragment-Based Drug Discovery (FBDD): Due to its size, rigidity, and defined vectoral exits (the points for chemical modification), this molecule is an ideal fragment for FBDD campaigns. Researchers can screen it for weak binding to a biological target and then "grow" the fragment into a more potent lead compound by adding substituents at the reactive sites.

-

Scaffold for Diverse Targets: Beyond oncology, indazole derivatives have been investigated for a range of therapeutic areas, including inflammation and neurological disorders.[3][12] The versatility of this compound allows chemists to rapidly generate diverse molecular architectures for screening against a wide array of biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its derivatives.

Hazard Identification

Based on data for analogous compounds, this compound should be treated as a hazardous substance.[14][15][16]

-

Acute Toxicity: Harmful if swallowed.[16]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15][16]

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14][16][17]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14][16]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[15]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][15][17][18]

-

Keep away from incompatible materials such as strong oxidizing agents.[18]

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 1H-Indazole-7-carboxylicacid,5-broMo- CAS#: 953409-99-9 [amp.chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. chembk.com [chembk.com]

- 8. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID(1077-94-7) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide [benchchem.com]

- 11. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.es [fishersci.es]

- 17. afgsci.com [afgsci.com]

- 18. fishersci.com [fishersci.com]

Spectroscopic data of 5-Bromo-1H-indazole-7-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-indazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 953409-99-9), a key heterocyclic building block in medicinal chemistry.[1][2] The indazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[3][4] Accurate structural confirmation and purity assessment are paramount for its application in synthesis and drug development. This document, written from the perspective of a Senior Application Scientist, details the principles, experimental protocols, and expert interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation.

Introduction: The Importance of Spectroscopic Verification

This compound is a substituted indazole, an aromatic heterocyclic system composed of a fused benzene and pyrazole ring.[3][5] Such molecules are foundational in the synthesis of novel therapeutic agents.[4][6] Before a chemical intermediate can be advanced in a drug discovery pipeline, its molecular structure and purity must be unequivocally confirmed. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's atomic and electronic structure.

This guide moves beyond a simple presentation of data, focusing on the causality behind experimental choices and the logical framework for data interpretation. Each spectroscopic method offers a unique piece of the structural puzzle; their combined power provides a self-validating system of characterization.

Molecular Structure and Spectroscopic Rationale

Chemical Structure: this compound Molecular Formula: C₈H₅BrN₂O₂ Molecular Weight: 241.04 g/mol [1][7]

Key Structural Features for Analysis:

-

Indazole Ring System: A bicyclic aromatic system with two nitrogen atoms. It presents an NH tautomerism, with the 1H-tautomer being the more stable form.[3][8]

-

Aromatic Protons: Two protons on the benzene ring (at positions 4 and 6) provide distinct signals in ¹H NMR.

-

Substituents: The electron-withdrawing bromine atom and carboxylic acid group significantly influence the electronic environment and, therefore, the chemical shifts in NMR and absorption bands in IR and UV-Vis spectroscopy.

-

Labile Protons: The acidic protons of the carboxylic acid (-COOH) and the indazole ring (-NH) are readily identifiable in ¹H NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework.[3][9][10] For a molecule like this, which has limited solubility in chloroform (CDCl₃), a polar aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It effectively solubilizes the carboxylic acid and prevents the rapid exchange of the labile NH and COOH protons, allowing for their observation.[7]

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy maps the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal reveal the electronic nature, number, and neighboring protons, respectively.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Solvent Selection Rationale: DMSO-d₆ is chosen for its ability to dissolve polar carboxylic acids and for its hydrogen-bonding capacity, which slows the exchange rate of the -COOH and -NH protons, making them observable as distinct, often broad, signals.[7]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral window should typically span from 0 to 15 ppm to ensure the acidic protons are captured.

Data Interpretation: The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/acidic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and appear far downfield. The broadness is due to hydrogen bonding and exchange.[7] |

| ~13.0 | Broad Singlet | 1H | -NH | The indazole N-H proton also appears downfield and is often broad due to quadrupolar relaxation and exchange.[3][11] |

| ~8.2 | Doublet (d) | 1H | H-4 | This proton is adjacent to the bromine atom and is expected to be deshielded. It will be split by H-6. |

| ~7.8 | Doublet (d) | 1H | H-6 | This proton is adjacent to the carboxylic acid group and will be split by H-4. |

Note: The exact chemical shifts can vary slightly based on concentration and temperature. The assignments are based on analysis of similar substituted indazole structures.[7]

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a count of the unique carbon environments in a molecule and indicates their electronic nature (sp³, sp², sp).

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of ~100 MHz.

-

Data Acquisition: A proton-decoupled sequence is standard, resulting in each unique carbon appearing as a singlet. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation: The structure has 8 unique carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C-7a (-COOH) | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| ~140 - 145 | C-7b (Quaternary) | Indazole ring junction carbon. |

| ~135 - 140 | C-3 (Quaternary) | Indazole ring carbon. |

| ~125 - 130 | C-6 (CH) | Aromatic methine carbon. |

| ~120 - 125 | C-4 (CH) | Aromatic methine carbon. |

| ~115 - 120 | C-5 (-Br) | Carbon atom directly attached to bromine; its shift is influenced by the heavy atom effect. |

| ~110 - 115 | C-3a (Quaternary) | Indazole ring junction carbon. |

| ~105 - 110 | C-7 (-COOH) | Aromatic carbon bearing the carboxylic acid group. |

Note: These predictions are based on typical chemical shift ranges for substituted indazoles and aromatic carboxylic acids.[8]

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion.[12][13][14]

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.[13] The sample must be fully dissolved and free of particulates.[13]

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Data Acquisition: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.

-

Workflow Visualization:

Caption: General workflow for LC-MS analysis of a small molecule.

Data Interpretation: The key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks separated by 2 m/z units with roughly equal intensity.

| Ion Mode | Expected Ion | Calculated m/z | Key Features |

| ESI Positive | [C₈H₅⁷⁹BrN₂O₂ + H]⁺ | 240.9607 | The "M" peak of the isotopic doublet. |

| ESI Positive | [C₈H₅⁸¹BrN₂O₂ + H]⁺ | 242.9587 | The "M+2" peak, with intensity nearly equal to the M peak. |

| ESI Negative | [C₈H₅⁷⁹BrN₂O₂ - H]⁻ | 238.9462 | The "M" peak of the isotopic doublet. |

| ESI Negative | [C₈H₅⁸¹BrN₂O₂ - H]⁻ | 240.9441 | The "M+2" peak, with intensity nearly equal to the M peak. |

Fragmentation may occur, with common losses for carboxylic acids including H₂O (18 Da) and CO₂ (44 Da). The presence of the characteristic 1:1 isotopic doublet in both the parent ion and its fragments is definitive proof of a monobrominated compound.[15]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.[16][17]

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be taken first and subtracted from the sample spectrum.

Data Interpretation: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the indazole ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity/Shape |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very Broad, Strong |

| ~3300 | N-H Stretch | Indazole | Medium, may be obscured by O-H |

| ~3100 | C-H Stretch | Aromatic | Medium |

| 1730 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| 1300 - 1000 | C-O Stretch | Carboxylic Acid/Aromatic Ether | Strong |

| 960 - 900 | O-H Bend | Carboxylic Acid Dimer | Broad, Medium |

The most telling feature is the extremely broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer formed by carboxylic acids in the solid state.[16][18] This, combined with the strong carbonyl (C=O) peak around 1700 cm⁻¹, is a powerful indicator of the carboxylic acid functional group.[18][19]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Signature

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily in conjugated systems. The indazole ring is an aromatic chromophore that will absorb UV light.[20]

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the wavelength range from approximately 200 to 400 nm. A solvent blank is used as a reference.

Data Interpretation: Indazole and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions of the aromatic system.[21]

-

Expected λ_max: One or more strong absorption maxima are expected between 250 and 310 nm. The exact position and intensity of these bands are influenced by the substituents and the solvent.[21][22] The data provides a useful fingerprint for purity analysis and concentration determination via the Beer-Lambert law.

Integrated Spectroscopic Analysis for Structural Elucidation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unshakeable structural proof.

Caption: Integration of spectroscopic data for structural confirmation.

-

MS confirms the correct molecular weight (241.04) and, critically, the presence of a single bromine atom through the 1:1 M/M+2 isotopic pattern.

-

IR confirms the presence of the key functional groups: the carboxylic acid (broad O-H and strong C=O) and the N-H of the indazole ring.

-

¹³C NMR confirms the presence of 8 unique carbon atoms, consistent with the proposed structure.

-

¹H NMR confirms the connectivity of the hydrogen atoms, showing the two aromatic protons and the labile N-H and COOH protons.

-

UV-Vis confirms the presence of the conjugated aromatic indazole system.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when the data from NMR, MS, IR, and UV-Vis spectroscopy are integrated. Each technique provides complementary information that, when combined, validates the molecular structure with a high degree of confidence. This self-validating system of analysis is essential for ensuring the quality and identity of critical chemical intermediates used in research and development, forming the foundation of reliable and reproducible scientific outcomes.

References

- 1. This compound [oakwoodchemical.com]

- 2. 1H-Indazole-7-carboxylicacid,5-broMo- CAS#: 953409-99-9 [amp.chemicalbook.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. research.rug.nl [research.rug.nl]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. rsc.org [rsc.org]

- 12. biocompare.com [biocompare.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. organomation.com [organomation.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. echemi.com [echemi.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Potential Mechanism of Action of 5-Bromo-1H-indazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-Bromo-1H-indazole-7-carboxylic acid, a compound for which direct experimental data is currently limited. By examining the structure-activity relationships (SAR) of related bromo-indazole carboxylic acids and the broader class of indazole-based therapeutics, we extrapolate potential biological targets and signaling pathways. This guide also details relevant experimental protocols to facilitate the investigation of this and similar compounds. While direct evidence remains to be elucidated, this document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.

Introduction to the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring.[4] This scaffold is a bioisostere of indole and is present in a variety of biologically active molecules, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][2][3][5] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Several indazole-containing drugs have received FDA approval, including the anti-emetic agent granisetron and the multi-kinase inhibitor pazopanib, highlighting the clinical significance of this structural motif.[2]

The specific compound of interest, this compound, features a bromine atom at the 5-position and a carboxylic acid group at the 7-position. The presence and position of these functional groups are expected to significantly influence its physicochemical properties and biological activity.

Structure-Activity Relationship (SAR) Analysis of Bromo-Indazole Carboxylic Acids

Due to the limited direct data on this compound, a critical analysis of its structural isomers and related compounds is essential to postulate its mechanism of action.

The Influence of Substituent Positions

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. SAR studies on indazole-3-carboxamides have demonstrated that the regiochemistry of the amide linker is crucial for their activity as calcium-release activated calcium (CRAC) channel blockers.[6][7][8] This highlights the importance of the spatial arrangement of functional groups for target engagement.

The Role of the Carboxylic Acid Group

The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with biological targets. Its position on the indazole ring dictates the vector and accessibility of these interactions. For instance, derivatives of indazole-3-carboxylic acid have been investigated for a range of activities, including anti-spermatogenesis and anti-emetic effects.[9]

The Contribution of the Bromine Atom

The introduction of a bromine atom into a molecule can significantly impact its pharmacological properties. Bromine can increase lipophilicity, potentially enhancing membrane permeability. More importantly, it can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity and selectivity.[10][11][12][13] This "bromination" strategy has been effectively used in drug design to improve therapeutic activity.[10][12][13]

Postulated Mechanism of Action: Learning from Isomers

A constitutional isomer of the target compound, 3-Bromo-1H-indazole-7-carboxylic acid , has been identified as a potent and selective inhibitor of NADPH oxidase.[14] This enzyme is a key player in the production of reactive oxygen species (ROS), which are involved in various physiological and pathological processes, including inflammation and cell signaling. Inhibition of NADPH oxidase by 3-Bromo-1H-indazole-7-carboxylic acid prevents ROS production.[14] Given the structural similarity, it is plausible that This compound may also target NADPH oxidase or other enzymes involved in redox signaling.

Furthermore, derivatives of 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid have shown anticancer and antioxidant properties.[15] The anticancer activity of some derivatives is attributed to the inhibition of proangiogenic cytokines like TNFα.[15] This suggests that this compound could also possess anticancer and anti-inflammatory activities.

The indazole scaffold is a well-known kinase inhibitor motif.[16] Many indazole derivatives exert their anticancer effects by targeting various protein kinases.[17] Therefore, kinase inhibition represents another potential mechanism of action for this compound.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on the activities of its isomers.

Caption: Postulated signaling pathways for this compound.

Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay will determine if this compound can inhibit the activity of specific protein kinases.

Methodology: LanthaScreen™ Eu Kinase Binding Assay [18][19]

-

Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM). Perform serial dilutions in a suitable kinase buffer to achieve the desired test concentrations.

-

Reagent Preparation: Dilute the kinase of interest (e.g., VEGFR, PLK4), a europium-labeled antibody, and a fluorescent tracer in kinase buffer to their optimal concentrations as per the manufacturer's instructions.

-

Assay Procedure: In a 384-well plate, combine the diluted compound with the kinase/antibody mixture. Add the tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay will assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology: MTT Assay [20][21][22]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Activity Assay

This assay will evaluate the potential of the compound to inhibit key inflammatory mediators.

Methodology: Cyclooxygenase-2 (COX-2) Inhibition Assay [23][24][25][26]

-

Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the substrate (e.g., arachidonic acid).

-

Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

The following diagram illustrates a general workflow for evaluating the biological activity of a novel indazole compound.

Caption: General experimental workflow for biological evaluation.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is available, the following table presents a hypothetical summary of potential IC50 values based on the activities of related compounds. This table is for illustrative purposes only and should be populated with experimental data as it becomes available.

| Assay | Potential Target | Hypothetical IC50 (µM) | Reference Compound (IC50, µM) |

| Kinase Inhibition | VEGFR2 | 0.1 - 5 | Axitinib (0.0042)[19] |

| Cell Viability | MCF-7 | 1 - 20 | Doxorubicin (~0.5) |

| Anti-inflammatory | COX-2 | 5 - 50 | Celecoxib (~0.04) |

| NADPH Oxidase Inhibition | NOX2 | 0.5 - 10 | 3-Bromo-1H-indazole-7-carboxylic acid (Potent Inhibitor)[14] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, this in-depth analysis of its structure and the biological activities of related compounds provides a strong foundation for future research. The potential for this compound to act as a kinase inhibitor, an anti-inflammatory agent via NADPH oxidase or COX-2 inhibition, or an anticancer agent warrants further investigation. The experimental protocols detailed in this guide offer a clear path forward for elucidating its biological function. Future studies should focus on a broad in vitro screening against a panel of kinases and other relevant enzymes, followed by cell-based assays to confirm its activity and elucidate the downstream signaling pathways involved.

References

- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 3-Bromo-1H-indazole-7-carboxylic acid | 1040101-01-6 | QRB10101 [biosynth.com]

- 15. Buy 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid | 1346702-54-2 [smolecule.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

5-Bromo-1H-indazole-7-carboxylic acid: A Core Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties and ability to engage in key biological interactions have established it as a cornerstone in modern drug discovery. This guide focuses on a particularly valuable derivative: 5-Bromo-1H-indazole-7-carboxylic acid. We will explore its synthesis, chemical reactivity, and strategic application in medicinal chemistry, with a focus on the development of targeted therapies such as kinase and PARP inhibitors. This document serves as a technical resource, providing not only theoretical insights but also practical, field-proven experimental protocols for its utilization.

The Indazole Moiety: A Privileged Structure in Drug Design

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3] While rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][2][4] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and the most common scaffold found in pharmaceuticals.[1][4]

The success of the indazole core can be attributed to several factors:

-

Bioisosterism: It often serves as a bioisostere of the native indole nucleus, found in many endogenous ligands, allowing it to mimic key interactions with biological targets.[5]

-

Hydrogen Bonding: The pyrazole ring provides both hydrogen bond donor (N-H) and acceptor (N) sites, crucial for anchoring molecules within protein active sites.

-

Structural Rigidity: The fused ring system offers a rigid and planar scaffold, reducing the entropic penalty upon binding to a target and allowing for predictable substituent vectoring.

Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, feature the indazole core, underscoring its therapeutic importance.[1][6][7]

This compound: Properties and Synthesis

The strategic disubstitution of the indazole core in this compound creates a highly versatile and powerful building block for library synthesis and lead optimization.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

| Property | Value | Reference |

| CAS Number | 953409-99-9 | [8][9] |

| Molecular Formula | C₈H₅BrN₂O₂ | [9] |

| Molecular Weight | 241.04 g/mol | [9] |

| Predicted Boiling Point | 486.9±30.0 °C | [8] |

| Predicted Density | 1.946±0.06 g/cm³ | [8] |

| Appearance | Typically an off-white to white solid |

Synthesis Strategy

The synthesis of substituted indazoles can be approached through various classical and modern methods, including intramolecular C-H amination, cycloadditions, and diazotization of ortho-alkylanilines.[6][10] A common and adaptable route to this compound often starts from a suitably substituted aniline precursor, as outlined in the workflow below.

Caption: Plausible synthetic routes to the target compound.

Route 2, involving the cyclization of a pre-functionalized anthranilic acid derivative, is often preferred for its regiochemical control. The specific conditions for these transformations must be carefully optimized to ensure high yields and purity.

The Dual-Functionality Scaffold: A Gateway to Chemical Diversity

The true utility of this compound lies in its two orthogonal reactive sites. The bromine atom at the C5 position and the carboxylic acid at the C7 position serve as versatile handles for introducing molecular diversity.

Caption: Key diversification reactions from the core scaffold.

-

C7-Carboxylic Acid: This group is paramount for forming amide bonds, which are prevalent in drug molecules. Standard peptide coupling reagents (HATU, EDC, HOBt) can be used to link a vast array of amines, introducing substituents that can probe protein pockets, enhance solubility, or modulate pharmacokinetic properties. The acid itself can also act as a crucial pharmacophoric element, forming salt bridges or key hydrogen bonds with target residues, or it can be replaced by other acidic bioisosteres.[11]

-

C5-Bromine: The bromide is a perfect handle for palladium-catalyzed cross-coupling reactions. This allows for the efficient installation of aryl, heteroaryl, alkyl, and amino groups. This position is often used to extend the molecule into solvent-exposed regions or to occupy adjacent hydrophobic pockets within a binding site, significantly impacting potency and selectivity.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold is a foundational element for developing inhibitors of key enzymes implicated in disease, particularly cancer.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[12] The indazole core is a well-established "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element of the ATP-binding pocket.

Caption: Schematic of an indazole-based kinase inhibitor.

Using this compound, a medicinal chemist can:

-

Anchor the molecule: The indazole N1-H and N2 atoms form canonical hydrogen bonds with the kinase hinge.

-

Probe the hydrophobic pocket: The C7-amide substituent (R1) can be designed to occupy a nearby hydrophobic pocket, enhancing potency. For example, derivatives of pyrazole carboxylic acids have been explored as kinase inhibitors that induce growth arrest in cancer cells.[13]

-

Achieve selectivity and improve properties: The C5-substituent (R2), introduced via cross-coupling, can extend towards the solvent-exposed region, providing a handle to fine-tune selectivity against other kinases and improve physicochemical properties like solubility. Indazole derivatives have shown potent inhibitory activity against VEGFR, FGFR, and EGFR kinases.[1][12][14]

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. Inhibiting PARP in cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) leads to synthetic lethality and cell death.

The drug Niraparib showcases an indazole scaffold. While it is a 3-carboxamide, the principles of its design are applicable. The indazole core provides the necessary framework for positioning other pharmacophoric elements. A hypothetical inhibitor derived from our core scaffold could utilize the C7-carboxamide to mimic the nicotinamide ribose moiety of the NAD+ cofactor, occupying the donor region of the PARP catalytic domain. The C5 position could then be elaborated to occupy the acceptor region, conferring potency and selectivity.

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of the title compound. Standard laboratory safety procedures should be followed at all times.

Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

While this protocol describes the synthesis of the 3-carboxylic acid isomer, the principles of electrophilic bromination are directly applicable. Synthesizing the 7-carboxylic acid isomer often requires a multi-step route starting from a different precursor as previously diagrammed. This protocol for a related isomer is illustrative of the chemistry involved.

Materials:

-

Indazole-3-carboxylic acid[15]

-

Glacial acetic acid

-

Bromine

-

Ice water

Procedure: [15]

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a condenser.

-

Heat the suspension to 120 °C until a clear solution is obtained.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

-

After the addition is complete, continue heating at 90 °C for 16 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Stir the resulting slurry for 15 minutes at room temperature.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[15]

Protocol: General Amide Coupling

This protocol describes a general method for coupling an amine to the carboxylic acid of the title compound.

Materials:

-

This compound (1 equiv)

-

Amine of choice (1.2-1.5 equiv)

-

Coupling agent, e.g., HATU (1.2 equiv) or EDC (1.5 equiv) with HOBt (1.5 equiv)

-

Organic base, e.g., DIPEA or N-methylmorpholine (3 equiv)[16]

-

Anhydrous solvent, e.g., DMF or DCM

Procedure:

-

Dissolve this compound in the anhydrous solvent in a dry, nitrogen-flushed flask.

-

Add the coupling agent(s) (e.g., EDC and HOBt) and stir for 10 minutes at room temperature to pre-activate the acid.

-

Add the amine followed by the organic base.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography or preparative HPLC to obtain the desired amide product.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers medicinal chemists a reliable and versatile platform for drug discovery. Its dual reactive handles allow for the systematic and efficient exploration of chemical space around a privileged core. The proven success of the indazole moiety in targeting diverse protein families, especially kinases and PARP, ensures that derivatives from this core will continue to be a fertile ground for the development of next-generation targeted therapies.[12][17] Future research will likely focus on leveraging this scaffold to tackle emerging targets and to develop multifunctional agents capable of addressing complex diseases and overcoming drug resistance.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Indazole-7-carboxylicacid,5-broMo- CAS#: 953409-99-9 [amp.chemicalbook.com]

- 9. This compound [oakwoodchemical.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. scispace.com [scispace.com]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship [pubmed.ncbi.nlm.nih.gov]

- 15. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide [benchchem.com]

- 17. researchgate.net [researchgate.net]

The Emergence of 5-Bromo-1H-indazole-7-carboxylic Acid: A Technical Guide for Advanced Research

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active agents.[2][3] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective effects.[2][4][5] The therapeutic success of indazole-based drugs such as Axitinib, a potent kinase inhibitor, underscores the profound potential of this heterocyclic system in addressing complex diseases.[6]

This technical guide focuses on a specific, yet highly promising derivative: 5-Bromo-1H-indazole-7-carboxylic acid . The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 7-position offers a unique combination of functionalities. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the carboxylic acid provides a key interaction point for biological targets and enhances solubility. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and potential applications of this emerging research chemical.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 953409-99-9 | [7] |

| Molecular Formula | C₈H₅BrN₂O₂ | [8] |

| Molecular Weight | 241.04 g/mol | [9] |

| Predicted Boiling Point | 486.9±30.0 °C | [7] |

| Predicted Density | 1.946±0.06 g/cm³ | [7] |

| Appearance | White to yellow crystalline powder (predicted) | [10] |

| Storage | Sealed in dry, Room Temperature | [10] |

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of 1H-indazole-7-carboxylic acid and subsequent halogenation.[1]

The proposed synthesis commences with the commercially available methyl 2-amino-3-methylbenzoate . This starting material undergoes a diazotization and cyclization reaction to form the indazole ring system, followed by bromination and saponification to yield the final product.

References

- 1. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Indazole-7-carboxylicacid,5-broMo- CAS#: 953409-99-9 [amp.chemicalbook.com]

- 8. This compound [oakwoodchemical.com]

- 9. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Indazole Core in Kinase Inhibition: A Technical Guide to 5-Bromo-1H-indazole-7-carboxylic Acid as a Pivotal Synthetic Intermediate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. This technical guide delves into the strategic importance of a specific, functionalized indazole, 5-Bromo-1H-indazole-7-carboxylic acid , not as a direct inhibitor, but as a crucial, high-value intermediate in the synthesis of next-generation kinase inhibitors. We will provide a comprehensive overview of its synthesis, its chemical utility, and the biological significance of its derivatives, with a particular focus on the development of potent PARP inhibitors. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.

The Strategic Value of the Indazole Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. The indazole core is particularly well-suited for this role due to its bicyclic aromatic structure and the presence of two nitrogen atoms, which can engage in key hydrogen bonding interactions with the kinase hinge region, mimicking the binding of adenine.[1] Several successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold, underscoring its therapeutic relevance.[2]

The strategic functionalization of the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a carboxylic acid group, as in This compound , provides a versatile chemical handle for the construction of diverse compound libraries, typically through the formation of amide bonds. The bromine atom at the 5-position offers an additional site for modification, for instance, through palladium-catalyzed cross-coupling reactions, further expanding the accessible chemical space.[3]

Synthesis of this compound: A Plausible and Detailed Protocol

While various methods exist for the synthesis of the indazole core, a specific and reliable protocol for the 7-carboxylic acid isomer is crucial for its utilization as a synthetic intermediate.[2] Based on established transformations in heterocyclic chemistry, a robust synthetic route can be proposed starting from commercially available 2-amino-3-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2-amino-3-methylbenzoic acid

-

To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.[4]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-methylbenzoic acid.[4]

Step 2: Diazotization and Intramolecular Cyclization

-

Suspend 2-amino-5-bromo-3-methylbenzoic acid (1 equivalent) in an aqueous acidic solution (e.g., dilute HCl) at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure the formation of the diazonium salt.

-

Allow the reaction to warm to room temperature. The diazonium salt will undergo spontaneous intramolecular cyclization to form the indazole ring.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is a mild and selective brominating agent for electron-rich aromatic rings, minimizing side reactions.[4]

-

Diazotization at Low Temperature: The formation of the diazonium salt is an exothermic reaction, and low temperatures are essential to prevent its decomposition and unwanted side reactions.

-

Spontaneous Cyclization: The proximity of the diazonium salt and the methyl group in the ortho position facilitates an intramolecular cyclization to form the stable indazole ring system.

From Intermediate to Inhibitor: The Role in Kinase-Targeted Drug Discovery

The true value of this compound lies in its role as a precursor to a class of highly potent kinase inhibitors. The carboxylic acid at the 7-position is readily converted to a carboxamide, a functional group that can engage in additional hydrogen bonding interactions within the kinase active site and provide a vector for introducing further diversity.

A prime example of the successful application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Case Study: Niraparib (MK-4827) - A Potent PARP Inhibitor Derived from an Indazole-7-carboxamide Scaffold

The development of Niraparib (MK-4827) highlights the power of the indazole-7-carboxamide scaffold. Niraparib, chemically known as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a potent inhibitor of PARP-1 and PARP-2.[5] The core 2-phenyl-2H-indazole-7-carboxamide structure is responsible for the key interactions with the enzyme's active site.

The synthesis of such compounds relies on the initial availability of a functionalized indazole-7-carboxylic acid, which is then coupled with the desired amine.

Experimental Protocol: Synthesis of Indazole-7-carboxamides

-

To a solution of this compound (1 equivalent) in a suitable solvent like DMF, add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (e.g., an aniline derivative) (1.2 equivalents) to the reaction mixture.

-

Stir at room temperature overnight, monitoring the reaction by TLC.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) of Indazole-7-carboxamide Derivatives

The SAR of indazole-7-carboxamide derivatives as PARP inhibitors reveals key insights for rational drug design:

-

Indazole Core: The indazole ring provides the fundamental scaffold for binding to the nicotinamide binding pocket of PARP.

-

7-Carboxamide: The amide group forms crucial hydrogen bonds with the protein backbone, anchoring the inhibitor in the active site.

-

Substituents on the Phenyl Ring: Modifications to the phenyl ring at the 2-position of the indazole are critical for potency and modulating pharmacokinetic properties. In the case of Niraparib, the piperidinyl group enhances solubility and provides an additional interaction point.[5]

-

5-Bromo Position: While Niraparib itself is not brominated, the 5-bromo position on the starting material provides a synthetic handle for introducing further diversity through cross-coupling reactions to explore additional binding pockets and improve selectivity.

Evaluating Kinase Inhibitory Activity: Standard Methodologies

Once novel indazole-7-carboxamide derivatives are synthesized, their biological activity must be rigorously evaluated. Standard biochemical and cell-based assays are employed for this purpose.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Protocol Outline:

-

Reaction Setup: In a multi-well plate, combine the target kinase (e.g., PARP-1), the appropriate substrate, and the test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Reaction Termination and ADP Detection: After a defined incubation period, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., those with BRCA1/2 mutations for PARP inhibitor testing) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for cell proliferation.

Signaling Pathways and Visualization

The inhibition of kinases like PARP has profound effects on cellular signaling pathways, particularly in the context of DNA damage response.

Caption: PARP Inhibition Pathway in BRCA-deficient cells.

Conclusion

This compound represents a strategically vital building block in the synthesis of potent kinase inhibitors. While it may not possess significant inhibitory activity in its own right, its true value is realized through its conversion to a diverse array of derivatives, most notably the indazole-7-carboxamides. The clinical success of Niraparib, a PARP inhibitor built upon this scaffold, serves as a powerful testament to the therapeutic potential unlocked by this synthetic intermediate. This guide provides a foundational understanding of the synthesis of this compound and the subsequent steps to generate and evaluate novel kinase inhibitors, empowering researchers to further explore the vast therapeutic landscape of the indazole scaffold.

References

- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of 5-Bromo-1H-indazole-7-carboxylic acid

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets.[1][2] The indazole nucleus is a cornerstone in the design of numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3][4] Several indazole-based drugs, such as Axitinib and Pazopanib, have successfully reached the market for cancer therapy, underscoring the therapeutic potential of this chemical motif.[3] This guide focuses on a specific derivative, 5-Bromo-1H-indazole-7-carboxylic acid, exploring its pharmacological profile based on the well-established activities of structurally related compounds. While direct extensive studies on this particular molecule are not widely published, by examining its structural features and the pharmacology of its close analogs, we can construct a robust hypothesis regarding its mechanism of action and therapeutic potential, particularly as an inhibitor of Poly(ADP-ribose) polymerase (PARP).

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its development as a therapeutic agent.

| Property | Value |

| CAS Number | 953409-99-9[5][6] |

| Molecular Formula | C8H5BrN2O2[5] |

| Boiling Point | 486.9±30.0 °C (Predicted)[6] |

| Density | 1.946±0.06 g/cm3 (Predicted)[6] |

Synthetic Strategy: A Generalized Approach

Caption: Generalized synthetic workflow for indazole-7-carboxylic acids.

Core Pharmacological Hypothesis: Inhibition of PARP

The structural architecture of this compound strongly suggests its potential as a PARP inhibitor. The indazole core is a key feature in several known PARP inhibitors.[7] PARP is a family of enzymes crucial for DNA single-strand break repair.[8] By inhibiting PARP, cancer cells with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, are unable to repair DNA damage, leading to cell death through a process known as synthetic lethality.[8]

Mechanism of Action: The PARP Inhibition Pathway

The proposed mechanism of action for this compound is centered on its ability to bind to the active site of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to an accumulation of DNA damage and subsequent apoptosis in cancer cells with compromised homologous recombination repair pathways.

Caption: Proposed mechanism of PARP inhibition leading to apoptosis.

Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized pharmacological activity of this compound, a series of in vitro and cellular assays are required.

Protocol 1: In Vitro PARP1/2 Inhibition Assay

This assay directly measures the enzymatic activity of PARP1 and PARP2 in the presence of the test compound.

Objective: To determine the IC50 value of this compound against PARP1 and PARP2.

Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone proteins

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

HRP-conjugated anti-poly(ADP-ribose) antibody

-

TMB substrate

-

This compound

-

Positive control (e.g., Olaparib)

Procedure:

-

Coat streptavidin plates with histone proteins.

-

Prepare a dilution series of this compound and the positive control.

-

In each well, add the PARP enzyme, biotinylated NAD+, and the test compound or control.

-

Incubate to allow the PARPylation reaction to occur.

-

Wash the plates to remove unbound reagents.

-

Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.

-

Wash the plates and add the TMB substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Cellular Proliferation Assay in BRCA-Deficient Cell Lines

This assay assesses the cytotoxic effect of the compound on cancer cells with and without BRCA mutations.

Objective: To evaluate the selective anti-proliferative activity of this compound in BRCA-deficient cancer cells.

Materials:

-

BRCA1/2-deficient human cancer cell line (e.g., MDA-MB-436)

-

BRCA-proficient human cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Seed both cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) to determine the number of viable cells.

-

Calculate the CC50 (50% cytotoxic concentration) for each cell line.

Future Directions and Therapeutic Potential

The indazole scaffold is a fertile ground for the discovery of novel therapeutics.[2] Derivatives of this compound could be synthesized to optimize potency, selectivity, and pharmacokinetic properties. For instance, the carboxylic acid moiety can be converted to various amides to explore additional interactions within the target's binding site.[9] Given the established success of PARP inhibitors in treating cancers with homologous recombination deficiencies, this compound and its future derivatives represent a promising avenue for the development of new anticancer agents.[8] Further investigations into its activity against other potential targets, such as VEGFR-2, are also warranted based on the known activities of related indole and indazole compounds.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound [oakwoodchemical.com]

- 6. 1H-Indazole-7-carboxylicacid,5-broMo- CAS#: 953409-99-9 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. PARP inhibitors: Overview and indications [jax.org]

- 9. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Indazole Core Reimagined: A Technical Guide to the Structure-Activity Relationship of 5-Bromo-1H-indazole-7-carboxylic Acid Analogs as Potent Enzyme Inhibitors

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of a specific, highly functionalized indazole core: 5-Bromo-1H-indazole-7-carboxylic acid. We will dissect a plausible synthetic pathway to this core structure, detail the synthesis of its derivatives, and, most critically, analyze the structure-activity relationships (SAR) of its analogs, with a significant focus on their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

Introduction: The Power of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a critical pharmacophore in a wide array of therapeutic agents.[2] Its structural rigidity, coupled with the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. The clinical success of indazole-containing drugs, such as the antiemetic granisetron and the targeted cancer therapies axitinib and entrectinib, underscores the therapeutic potential embedded within this heterocyclic system.[2]

A particularly compelling application of the indazole core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, especially PARP-1 and PARP-2, are crucial players in the DNA damage response (DDR).[1][3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in selective cancer cell death.[4]

One of the most prominent examples of an indazole-based PARP inhibitor is Niraparib (MK-4827) , a potent inhibitor of PARP-1 and PARP-2.[5][6] Niraparib features a 2-phenyl-2H-indazole-7-carboxamide core, demonstrating the power of this specific substitution pattern for achieving high-affinity binding to the PARP active site.[1][3] The 7-carboxamide moiety is particularly critical, as it mimics the nicotinamide portion of the natural substrate NAD+, forming key hydrogen bonds in the enzyme's active site.

This guide focuses on the this compound scaffold, a close analog to the core of Niraparib, and explores its potential as a platform for developing novel PARP inhibitors and other therapeutic agents. The introduction of a bromine atom at the 5-position offers a strategic vector for several advantages: it can enhance binding affinity through halogen bonding, modulate the electronic properties of the ring system, and serve as a handle for further synthetic elaboration.